Methyl-3-keto-5Beta-cholan-24-oate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Methyl-3-keto-5Beta-cholan-24-oate involves synthetic routes that typically include the esterification of 3-oxo-5beta-cholan-24-oic acid . The reaction conditions often involve the use of methanol and an acid catalyst to facilitate the esterification process.
Chemical Reactions Analysis
Methyl-3-keto-5Beta-cholan-24-oate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different keto derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl-3-keto-5Beta-cholan-24-oate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl-3-keto-5Beta-cholan-24-oate involves its interaction with nuclear receptors such as farnesoid X receptors (FXRs) and membrane TGR5 receptors . These receptors play a crucial role in bile acid signaling pathways, influencing various physiological processes. The compound’s effects are mediated through the modulation of these receptors, impacting bile acid synthesis, metabolism, and transport .
Comparison with Similar Compounds
Methyl-3-keto-5Beta-cholan-24-oate is similar to other bile acid derivatives such as:
Cholic Acid: A primary bile acid involved in the emulsification of fats.
Chenodeoxycholic Acid: Another primary bile acid with similar metabolic pathways.
Deoxycholic Acid: A secondary bile acid formed from cholic acid.
Lithocholic Acid: A secondary bile acid formed from chenodeoxycholic acid.
What sets this compound apart is its specific structural modifications, which confer unique properties and applications in research .
Properties
Molecular Formula |
C25H40O3 |
---|---|
Molecular Weight |
388.6 g/mol |
IUPAC Name |
methyl (4R)-4-[(5R,8R,9S,10S,13R,14S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C25H40O3/c1-16(5-10-23(27)28-4)20-8-9-21-19-7-6-17-15-18(26)11-13-24(17,2)22(19)12-14-25(20,21)3/h16-17,19-22H,5-15H2,1-4H3/t16-,17-,19+,20?,21+,22+,24+,25-/m1/s1 |
InChI Key |
SRLWMUQGWKOYLX-BREVXCHTSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)OC)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.